molecular formula C12H18N4O3 B10897404 1-(3-methylpiperidin-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-(3-methylpiperidin-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10897404
M. Wt: 266.30 g/mol
InChI Key: RFIZTYPSRGJRCI-UHFFFAOYSA-N
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Description

1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that features a piperidine ring substituted with a methyl group, a pyrazole ring substituted with a nitro group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 3-methylpiperidine, is synthesized through the alkylation of piperidine with methyl iodide under basic conditions.

    Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone, followed by nitration to introduce the nitro group.

    Coupling Reaction: The piperidine and pyrazole intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other functional groups.

    Condensation: The propanone backbone can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products:

    Reduction of the Nitro Group: 1-(3-METHYLPIPERIDINO)-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE.

    Substitution of the Methyl Group: Various substituted piperidine derivatives.

    Condensation Products: Larger molecules with extended carbon chains.

Scientific Research Applications

1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It is used as a tool compound to study the effects of nitro-substituted pyrazoles on biological systems.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

    1-(3-METHYLPIPERIDINO)-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with an amino group instead of a nitro group.

    1-(3-METHYLPIPERIDINO)-3-(4-CHLORO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro-substitution on chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

1-(3-methylpiperidin-1-yl)-3-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C12H18N4O3/c1-10-3-2-5-14(8-10)12(17)4-6-15-9-11(7-13-15)16(18)19/h7,9-10H,2-6,8H2,1H3

InChI Key

RFIZTYPSRGJRCI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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